N-benzyl-N-tert-butyl-2-chloroacetamide
Overview
Description
N-benzyl-N-tert-butyl-2-chloroacetamide: is an organic compound with the molecular formula C12H18ClNO It is a member of the amide family, characterized by the presence of a benzyl group, a tert-butyl group, and a chloroacetamide moiety
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-benzyl-N-tert-butyl-2-chloroacetamide . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these environmental factors impact the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various biomolecules in biochemical reactions .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-tert-butyl-2-chloroacetamide typically involves the reaction of benzylamine with tert-butyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-tert-butyl-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The amide group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines can be used under mild to moderate heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amides or esters.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
N-benzyl-N-tert-butyl-2-chloroacetamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
N-tert-Butylbenzylamine: Similar structure but lacks the chloroacetamide moiety.
N-benzyl-2-chloroacetamide: Similar structure but lacks the tert-butyl group.
N-tert-Butyl-2-chloroacetamide: Similar structure but lacks the benzyl group.
Uniqueness: N-benzyl-N-tert-butyl-2-chloroacetamide is unique due to the presence of both the benzyl and tert-butyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-N-tert-butyl-2-chloroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-13(2,3)15(12(16)9-14)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQIAOBUBDFSCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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